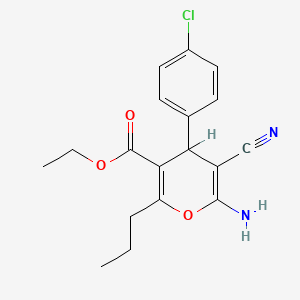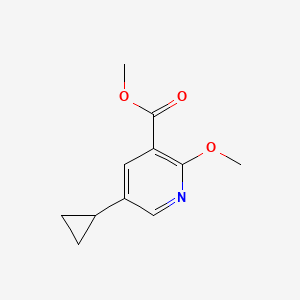![molecular formula C17H23NO4S B2409738 (2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705781-59-4](/img/structure/B2409738.png)
(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Azetidinones and Azabicyclo Octanes : Studies detail the synthesis of various azetidinones and azabicyclo octanes, highlighting the importance of these compounds in medicinal chemistry due to their biological and pharmacological potencies. These scaffolds are found in a variety of naturally occurring alkaloids, indicating their relevance in the design of new pharmaceuticals (Jagannadham et al., 2019).
Development of Carbonic Anhydrase Inhibitors : Novel bromophenol derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase, showcasing the potential for designing inhibitors targeting this enzyme, which is crucial for pH regulation in various biological systems (Akbaba et al., 2013).
Biological Applications
Antiestrogenic Activity : The synthesis of compounds with potential antiestrogenic activity, through modification of their chemical structure, demonstrates the application of such compounds in therapeutic interventions for diseases modulated by estrogen receptors (Jones et al., 1979).
Analgesic Properties : Improved synthesis of azabicyclo[3.2.1] octane derivatives with low addiction liability indicates the potential use of these compounds in developing new analgesic drugs (Takeda et al., 1976).
Chemical Reactions and Transformations
Reactivity and Ring Transformations : Studies on the reactivity of compounds containing azabicyclo octane structures with nucleophilic reagents provide insights into their chemical transformations, which can be leveraged in synthetic chemistry for constructing complex molecules (Chlenov et al., 1976).
Cycloaddition Reactions for Natural Product Synthesis : The use of oxidopyrylium cycloaddition reactions to access a diverse range of oxabicyclo[3.2.1]octane products highlights the versatility of these reactions in synthesizing natural and non-natural products (D’Erasmo et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways, which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . Inhibition of these pathways can help in the treatment of various autoimmune diseases .
Pharmacokinetics
The compound is a highly potent and selective, orally bioavailable JAK1/TYK2 inhibitor . It has an IC50 of 4 nM against JAK1 and 5 nM against TYK2 as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Result of Action
The compound significantly reverses IL12/18-induced IFNγ production in mouse . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model . Lastly, it was highly efficacious in anti-CD40 antibody induced mouse IBD model .
properties
IUPAC Name |
(2-ethoxyphenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-3-22-16-7-5-4-6-15(16)17(19)18-12-8-9-13(18)11-14(10-12)23(2,20)21/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLMJMPLIGEYLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2409674.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2409676.png)
![(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2409678.png)